molecular formula C31H33N3O8 B11423699 Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11423699
M. Wt: 575.6 g/mol
InChI Key: ALRNNIQXZGHILX-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl ethylamine with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 4-(2-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C31H33N3O8

Molecular Weight

575.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H33N3O8/c1-5-42-30(37)21-10-12-22(13-11-21)32-28(35)19-25-29(36)34(23-7-6-8-24(18-23)39-2)31(38)33(25)16-15-20-9-14-26(40-3)27(17-20)41-4/h6-14,17-18,25H,5,15-16,19H2,1-4H3,(H,32,35)

InChI Key

ALRNNIQXZGHILX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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